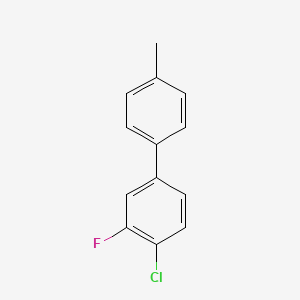
2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring, along with a bromoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone typically involves the bromination of 2-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Nucleophilic Substitution: Substituted phenyl ethanones.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives
Scientific Research Applications
2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone involves its interaction with biological molecules through its reactive functional groups. The bromine atoms and nitro group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the inhibition of enzymes or modification of receptor sites, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Lacks the nitro group and has different reactivity.
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a nitro group
Uniqueness
2-Bromo-1-(2-bromo-6-nitrophenyl)ethanone is unique due to the presence of both bromine atoms and a nitro group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications .
Properties
Molecular Formula |
C8H5Br2NO3 |
|---|---|
Molecular Weight |
322.94 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2 |
InChI Key |
MVNFBKHXXJIUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)


